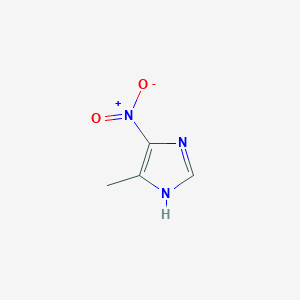

4-Methyl-5-nitroimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-4(7(8)9)6-2-5-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYOWIMKNNMEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065694 | |

| Record name | 1H-Imidazole, 4-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-66-8 | |

| Record name | 5-Methyl-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-5-nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 4-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PUL8BW840 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-5-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-nitroimidazole (CAS No. 14003-66-8) is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry. As a derivative of the nitroimidazole class, which is known for its antimicrobial properties, understanding its fundamental physicochemical characteristics is crucial for its potential application in drug design, as a synthetic precursor, and for quality control purposes. This document provides a comprehensive overview of the core physicochemical properties of 4-Methyl-5-nitroimidazole, details standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

4-Methyl-5-nitroimidazole is a C-nitro compound and a member of the imidazoles.[1] Due to tautomerism, it can exist as 4-methyl-5-nitro-1H-imidazole or 5-methyl-4-nitro-1H-imidazole. Its identity and purity are defined by a distinct set of physical and chemical parameters. The compound typically appears as a white to light brown crystalline powder.[2]

Data Presentation

The quantitative physicochemical data for 4-Methyl-5-nitroimidazole are summarized in the table below. It is important to note that while some properties are well-documented, others, such as aqueous solubility, lack precise experimental values in publicly available literature.

| Property | Value | Source(s) |

| IUPAC Name | 5-methyl-4-nitro-1H-imidazole | [2] |

| Synonyms | 4-Methyl-5-nitroimidazole; 4-M-5-NI | [1] |

| CAS Number | 14003-66-8 | [1] |

| Molecular Formula | C₄H₅N₃O₂ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| Appearance | White to Light Brown Powder | [2] |

| Melting Point | 249 °C (lit.)[3]; 203.2-203.3 °C[4] | [3][4] |

| Boiling Point | Data not available; likely decomposes upon heating. | |

| Aqueous Solubility | No quantitative data available. Qualitatively described as soluble in polar solvents.[5] | [5] |

| logP (Octanol/Water) | 0.2 (Computed) | PubChem |

| pKa | Data not available. |

Note on Melting Point: Literature values show some discrepancy, which may be due to different analytical methods or sample purity.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a solid organic compound like 4-Methyl-5-nitroimidazole are provided below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry 4-Methyl-5-nitroimidazole is finely crushed using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.

-

Measurement: The loaded capillary is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point (e.g., ~180°C). The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of the compound in water at a specific temperature.

Apparatus:

-

Analytical balance

-

Glass flasks with stoppers

-

Constant temperature shaker bath (e.g., 25°C)

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: An excess amount of 4-Methyl-5-nitroimidazole is added to a flask containing a known volume of deionized water.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath. It is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is allowed to settle. An aliquot is then centrifuged to separate the saturated aqueous solution from the undissolved solid.

-

Quantification: A precise volume of the clear supernatant is carefully removed, diluted as necessary, and its concentration is determined using a pre-calibrated analytical method, such as HPLC-UV.

-

Calculation: The solubility is expressed in units such as mg/L or mol/L.

Partition Coefficient (logP) Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Reference compounds with known logP values

-

Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

Procedure:

-

Calibration: A series of standard compounds with well-documented logP values that span a range including the expected logP of the analyte are injected into the HPLC system.

-

Retention Time Measurement: The retention time (t_R_) for each standard is recorded. The void time (t_0_), the retention time of a non-retained compound, is also determined.

-

Capacity Factor Calculation: The capacity factor (k') for each standard is calculated using the formula: k' = (t_R_ - t_0_) / t_0_.

-

Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against their corresponding log(k') values. A linear regression is applied to the data.

-

Sample Analysis: 4-Methyl-5-nitroimidazole is dissolved in the mobile phase and injected into the HPLC under the identical conditions used for the standards. Its retention time is measured, and its log(k') is calculated.

-

logP Determination: The logP of 4-Methyl-5-nitroimidazole is determined by interpolating its log(k') value on the calibration curve.

Logical and Experimental Workflows

The characterization of a novel or synthesized batch of 4-Methyl-5-nitroimidazole follows a logical progression of experiments to confirm its identity, purity, and key physicochemical properties relevant to its application.

Caption: Experimental workflow for the physicochemical characterization of 4-Methyl-5-nitroimidazole.

References

- 1. 4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 5-Methyl-4-nitroimidazole 98 14003-66-8 [sigmaaldrich.com]

- 4. 4-Methyl-5-nitroimidazole, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 5. CAS 14003-66-8: 5-Methyl-4-nitroimidazole | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 4-Methyl-5-nitroimidazole (CAS: 14003-66-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-nitroimidazole (CAS: 14003-66-8), a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document consolidates key chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on the broader class of nitroimidazoles. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide outlines the established mechanism of action for nitroimidazoles and provides standardized experimental protocols for its biological evaluation.

Chemical and Physical Properties

4-Methyl-5-nitroimidazole is a nitro-substituted heterocyclic compound. Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 14003-66-8 | [1] |

| Molecular Formula | C₄H₅N₃O₂ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| IUPAC Name | 4-methyl-5-nitro-1H-imidazole | [1] |

| Synonyms | 5-Methyl-4-nitroimidazole, 4-Methyl-5-nitro-1H-imidazole | [1] |

| Appearance | White to light brown powder | [2] |

| Melting Point | 249 °C | [2] |

| Purity | ≥97.5% (by HPLC) | [2] |

| SMILES | CC1=C(N=CN1)--INVALID-LINK--=O | [2] |

| InChI Key | WSYOWIMKNNMEMZ-UHFFFAOYSA-N | [2] |

Synthesis of 4-Methyl-5-nitroimidazole

A common synthetic route to 4-Methyl-5-nitroimidazole involves the nitration of 4-methylimidazole.

Experimental Protocol: Nitration of 4-Methylimidazole[3]

Materials:

-

4-Methylimidazole (10 g, 0.12 moles)

-

Fuming nitric acid (11 ml, 0.24 moles)

-

Sulfuric acid (11 ml)

-

Ice water (500 ml)

-

Ammonium hydroxide

Procedure:

-

Cool 10 g (0.12 moles) of 4-Methylimidazole in a flask.

-

Add 11 ml (0.24 moles) of fuming nitric acid dropwise to the cooled flask.

-

Subsequently, add 11 ml of sulfuric acid.

-

Heat the reaction mixture with stirring at 100°C for 2.5 hours.

-

After heating, cool the reaction mixture and add it to 500 ml of ice water.

-

Filter off the resulting precipitate.

-

Neutralize the filtrate with ammonium hydroxide and filter again.

-

Combine the precipitates and recrystallize from water to yield 6.35 g of 4-Methyl-5-nitroimidazole.

Biological Activity and Mechanism of Action

Nitroimidazoles are a well-established class of antimicrobial agents, with their biological activity primarily attributed to the nitro group.[3] While specific biological activity data for 4-Methyl-5-nitroimidazole is limited in the available literature, the general mechanism of action for this class of compounds is understood to involve the following steps.

General Mechanism of Action of Nitroimidazoles

-

Cellular Uptake: The nitroimidazole compound passively diffuses into the target cell (e.g., anaerobic bacteria, protozoa).

-

Reductive Activation: Inside the low-redox potential environment of the anaerobic cell, the nitro group of the imidazole ring is reduced by cellular reductases (e.g., pyruvate:ferredoxin oxidoreductase). This reduction leads to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic nitro radicals.[4][5]

-

Macromolecular Damage: These reactive species can covalently bind to and damage critical macromolecules within the cell, most notably DNA, leading to strand breakage and helical structure disruption.[3]

-

Cell Death: The extensive damage to DNA and other essential cellular components ultimately results in cell death.

Potential Therapeutic Applications and Future Directions

Given its structural similarity to other biologically active nitroimidazoles, 4-Methyl-5-nitroimidazole is a candidate for investigation in several therapeutic areas:

-

Antimicrobial Drug Development: As a potential agent against anaerobic bacteria and protozoal infections.

-

Anticancer Research: The hypoxic environment of solid tumors could facilitate the reductive activation of nitroimidazoles, making them potential hypoxia-activated prodrugs.

-

Radiosensitizers: Some nitroimidazoles have been investigated for their ability to sensitize hypoxic tumor cells to radiation therapy.

Further research is required to determine the specific biological activity profile of 4-Methyl-5-nitroimidazole.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 4-Methyl-5-nitroimidazole, standardized in vitro assays are necessary. The following are representative protocols for determining antimicrobial and cytotoxic activity.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

4-Methyl-5-nitroimidazole stock solution of known concentration.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Sterile 96-well microtiter plates.

-

Standardized inoculum of the test microorganism.

Procedure:

-

Prepare serial two-fold dilutions of the 4-Methyl-5-nitroimidazole stock solution in the broth medium across the wells of a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT Assay for IC₅₀ Determination

This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

4-Methyl-5-nitroimidazole stock solution.

-

Human cancer cell line (e.g., MCF-7, A549).

-

Complete cell culture medium.

-

Sterile 96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO).

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-Methyl-5-nitroimidazole and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Safety and Handling

4-Methyl-5-nitroimidazole is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Methyl-5-nitroimidazole is a readily synthesizable nitroimidazole derivative with potential for biological activity. While specific data on its efficacy is currently sparse, the established mechanism of action for the nitroimidazole class suggests its potential as an antimicrobial or anticancer agent. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological properties, paving the way for further research and development in medicinal chemistry.

References

- 1. 4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. idexx.dk [idexx.dk]

4-Methyl-5-nitroimidazole molecular weight and formula

An In-depth Technical Guide to 4-Methyl-5-nitroimidazole

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 4-Methyl-5-nitroimidazole.

Core Compound Information

Molecular Formula: C₄H₅N₃O₂[1]

Molecular Weight: 127.10 g/mol [1]

IUPAC Name: 4-methyl-5-nitro-1H-imidazole[1]

CAS Number: 14003-66-8[1]

Synonyms: 5-Methyl-4-nitroimidazole, 4-Methyl-5-nitro-1H-imidazole[1]

Quantitative Data Summary

A compilation of key physicochemical properties for 4-Methyl-5-nitroimidazole is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 127.10 g/mol | --INVALID-LINK--[1] |

| Molecular Formula | C₄H₅N₃O₂ | --INVALID-LINK--[1] |

| Melting Point | 251-255 °C | --INVALID-LINK--[2] |

| Solubility | Soluble in DMSO, Chloroform, Methanol (slightly) | --INVALID-LINK--[3] |

| pKa | No data available | |

| Appearance | White to light brown powder | --INVALID-LINK--[4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-Methyl-5-nitroimidazole are crucial for reproducible research.

Synthesis of 4-Methyl-5-nitroimidazole

A common method for the synthesis of 4-Methyl-5-nitroimidazole involves the nitration of 4-methylimidazole.

Materials:

-

4-Methylimidazole

-

Fuming nitric acid

-

Sulfuric acid

-

Ice water

-

Ammonium hydroxide

Procedure:

-

In a flask, cool 10 g (0.12 moles) of 4-methylimidazole.

-

Slowly add 11 ml (0.24 moles) of fuming nitric acid dropwise to the cooled 4-methylimidazole.

-

Following the nitric acid addition, add 11 ml of sulfuric acid.

-

Heat the reaction mixture with stirring at 100°C for 2.5 hours.

-

After heating, cool the reaction mixture and pour it into 500 ml of ice water.

-

Filter the resulting precipitate from the solution.

-

Neutralize the filtrate with ammonium hydroxide and filter any further precipitate that forms.

-

Combine all the collected precipitates and recrystallize from water to obtain the final product, 4-methyl-5-nitroimidazole.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for 4-Methyl-5-nitroimidazole is not detailed in the provided search results, a general HPLC method for the analysis of nitroimidazole antibiotics can be adapted.

Instrumentation and Conditions:

-

Column: A reverse-phase column such as a Newcrom R1 or a ZORBAX SB-C18 (150 mm × 4.6 mm, 5 μm) is suitable for the separation of nitroimidazoles.[5][6]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or 0.1% triethylamine solution adjusted to pH 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol is typically used.[5][6] A common ratio is 74:26 (v/v) of the aqueous buffer to methanol.[6]

-

Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally applied.[5][6]

-

Detection: UV detection at a wavelength of 270 nm or 316 nm is appropriate for nitroimidazoles.[5][6]

-

Column Temperature: The column is typically maintained at a constant temperature, for instance, 30 °C.[6]

Sample Preparation:

-

Prepare stock solutions of the 4-Methyl-5-nitroimidazole standard in a suitable solvent such as methanol.

-

For analysis of samples from a matrix (e.g., biological fluids, environmental samples), an extraction step is necessary. This may involve liquid-liquid extraction or solid-phase extraction to remove interfering substances.

-

The final extract should be dissolved in the mobile phase before injection into the HPLC system.

Visualizations

Synthesis Workflow of 4-Methyl-5-nitroimidazole

The following diagram illustrates the key steps in the synthesis of 4-Methyl-5-nitroimidazole from 4-methylimidazole.

Caption: Synthesis of 4-Methyl-5-nitroimidazole.

References

- 1. 4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-甲基-4(5)-硝基咪唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmacopoeia.com [pharmacopoeia.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]

- 6. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methyl-5-nitroimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-5-nitroimidazole, a key heterocyclic compound of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines the typical experimental protocols for acquiring such data and includes a workflow visualization for spectroscopic analysis.

Spectroscopic Data Summary

The quantitative spectroscopic data for 4-Methyl-5-nitroimidazole are summarized in the tables below. It is important to note that while some experimental spectra are available in databases, detailed peak assignments and published spectra for this specific compound are limited. Therefore, data from closely related compounds and theoretical predictions are also included for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ | 2.3 - 2.6 | Singlet | The methyl group protons are expected to be deshielded by the imidazole ring. |

| Imidazole H | 7.5 - 8.5 | Singlet | The single proton on the imidazole ring is expected to appear at a downfield chemical shift due to the aromatic nature of the ring and the electron-withdrawing nitro group. |

| N-H | 12.0 - 14.0 | Broad Singlet | The N-H proton of the imidazole ring is typically broad and can be solvent-dependent. |

¹³C NMR (Carbon-13 NMR):

A ¹³C NMR spectrum for 4-Methyl-5-nitroimidazole has been recorded on a Bruker WM-250 instrument.[1] While the specific chemical shifts are not detailed in the available public data, the expected chemical shift ranges for the carbon atoms are presented below based on general principles and data for related nitroimidazole derivatives.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| -CH₃ | 10 - 15 | The methyl carbon appears in the typical aliphatic region. |

| Imidazole C2 | 135 - 145 | The chemical shift is influenced by the adjacent nitrogen atoms. |

| Imidazole C4 | 120 - 130 | This carbon is attached to the methyl group. |

| Imidazole C5 | 145 - 155 | This carbon is attached to the electron-withdrawing nitro group, leading to a downfield shift. |

Infrared (IR) Spectroscopy

An FTIR spectrum of 4-Methyl-5-nitroimidazole has been obtained using a Bruker Tensor 27 FT-IR spectrometer with the KBr pellet technique.[1] The characteristic absorption bands expected for the functional groups present in the molecule are listed below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C / C=N | Ring Stretching | 1400 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1340 - 1380 |

Mass Spectrometry (MS)

GC-MS data for 4-Methyl-5-nitroimidazole is available and indicates a molecular ion peak corresponding to its molecular weight.[1] A study on the fragmentation of the isomeric 1-methyl-5-nitroimidazole provides insight into the expected fragmentation pattern.

| m/z Value | Proposed Fragment | Notes |

| 127 | [M]⁺ | Molecular ion |

| 97 | [M - NO]⁺ | Loss of nitric oxide |

| 81 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 54 | [C₃H₄N]⁺ | Fragmentation of the imidazole ring |

| 42 | [C₂H₄N]⁺ | Further fragmentation |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques used in the characterization of 4-Methyl-5-nitroimidazole.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of 4-Methyl-5-nitroimidazole is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., Bruker, Varian) operating at a proton frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is less sensitive, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of 4-Methyl-5-nitroimidazole (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry

Sample Introduction and Ionization: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the compound in a volatile organic solvent is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer and is ionized, typically by electron impact (EI). For direct infusion, the sample can be introduced directly into the ion source of the mass spectrometer.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Methyl-5-nitroimidazole.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Electron Density and Reactivity of the 4-Methyl-5-nitroimidazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 4-Methyl-5-nitroimidazole ring, a key scaffold in medicinal chemistry. We delve into the electronic properties, reactivity, and biological implications of this heterocyclic system. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and provides visual representations of underlying chemical and biological processes to facilitate a deeper understanding for researchers in drug discovery and development.

Electron Density Distribution

The electronic character of the 4-Methyl-5-nitroimidazole ring is predominantly dictated by the interplay between the electron-donating methyl group (-CH₃) at position 4 and the strongly electron-withdrawing nitro group (-NO₂) at position 5. This arrangement establishes a distinct electron density profile that is crucial for its chemical behavior and biological activity.

The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms. The lone pair of electrons on the N1 nitrogen participates in the aromatic sextet, while the N3 nitrogen's lone pair is generally more available for protonation or coordination. The methyl group at C4 is a weak electron-donating group through hyperconjugation and inductive effects, slightly increasing the electron density in its vicinity.

Conversely, the nitro group at C5 is a powerful electron-withdrawing group due to both the strong inductive effect of the electronegative nitrogen and oxygen atoms and the mesomeric (resonance) effect, which delocalizes the pi-electrons of the ring onto the nitro group. This results in a significant polarization of the imidazole ring, rendering the carbon and nitrogen atoms of the ring electron-deficient.

Computational chemistry methods, such as Density Functional Theory (DFT), are instrumental in visualizing and quantifying this electron distribution. Key analyses include:

-

Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the charge distribution on the molecule's surface. For 4-Methyl-5-nitroimidazole, the MEP map would show a region of high negative potential (electron-rich) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, the imidazole ring, particularly the protons and the carbon atoms adjacent to the nitro group, would exhibit a positive potential (electron-deficient), indicating sites for nucleophilic attack.[1][2][3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution.[4][5][6] It would quantify the charge transfer from the imidazole ring to the nitro group and provide insights into the hybridization of the atoms and the nature of the chemical bonds.

-

Mulliken Atomic Charges: This analysis assigns partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution.[7][8] It is expected that the nitrogen and oxygen atoms of the nitro group will have significant negative charges, while the ring atoms will carry partial positive charges.

The logical workflow for a computational analysis of the electron density is depicted below.

Caption: Computational workflow for analyzing the electron density of 4-Methyl-5-nitroimidazole.

Reactivity of the 4-Methyl-5-nitroimidazole Ring

The electron-deficient nature of the 4-Methyl-5-nitroimidazole ring governs its reactivity, making it susceptible to specific types of chemical transformations.

Reduction of the Nitro Group

A key reaction for nitroimidazoles is the reduction of the nitro group. This process is central to their biological activity, particularly their antimicrobial and radiosensitizing properties. The one-electron reduction potential is a critical parameter that quantifies the ease with which the nitro group accepts an electron. For a related compound, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, the one-electron reduction potential at pH 7 has been determined to be -486 mV.[9][10] This value indicates a favorable reduction process under physiological conditions. The reduction can proceed through a series of intermediates, including the nitroso and hydroxylamine derivatives, which are highly reactive species.[11]

Nucleophilic Aromatic Substitution

The electron-withdrawing effect of the nitro group activates the imidazole ring towards nucleophilic aromatic substitution (SNAr) reactions.[12][13] In these reactions, a nucleophile attacks an electron-deficient carbon atom of the ring, leading to the displacement of a leaving group. In the case of 4-Methyl-5-nitroimidazole, the nitro group itself can act as a leaving group under certain conditions, being displaced by strong nucleophiles.[12] The C4 position, being adjacent to the strongly deactivating nitro group, is a likely site for nucleophilic attack.

Alkylation

The nitrogen atoms of the imidazole ring can be alkylated. The regioselectivity of this reaction is influenced by the position of the substituents and the reaction conditions. For 2-methyl-5-nitroimidazole, alkylation tends to occur at the N1 position due to steric hindrance from the nitro group.

Quantitative Data Summary

The following table summarizes key quantitative data related to the reactivity of 4-Methyl-5-nitroimidazole and its derivatives.

| Parameter | Compound | Value | Reference |

| One-Electron Reduction Potential (pH 7) | 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | -486 mV | [9][10] |

Experimental Protocols

Synthesis of 4-Methyl-5-nitroimidazole

Materials:

-

4-Methylimidazole

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Water

-

Ammonium hydroxide

Procedure:

-

Cool 4-methylimidazole in a flask.

-

Add fuming nitric acid dropwise, followed by the addition of sulfuric acid.

-

Heat the reaction mixture with stirring at 100°C for 2.5 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Filter the precipitate.

-

Neutralize the filtrate with ammonium hydroxide and filter again.

-

Combine the precipitates and recrystallize from water to obtain 4-methyl-5-nitroimidazole.

N-Alkylation of Nitroimidazoles

Materials:

-

4(5)-nitroimidazole

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN) or Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Alkylating agent (e.g., alkyl halide)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

Procedure 1 (using DMSO or DMF):

-

Dissolve 4(5)-nitroimidazole in DMSO or DMF.

-

Add potassium carbonate or potassium hydroxide and stir for 15 minutes.

-

Add the alkylating agent dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic phase with brine and dry over magnesium sulfate.

-

Evaporate the solvent in vacuo to obtain the crude product.

Procedure 2 (using Acetonitrile):

-

Dissolve 4(5)-nitroimidazole in acetonitrile.

-

Add potassium carbonate or potassium hydroxide and stir for 15 minutes.

-

Add the alkylating agent dropwise.

-

For improved yields, heat the reaction to 60°C.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the solvent.

-

Dissolve the crude product in ethyl acetate, wash with water and brine, and dry over magnesium sulfate.

-

Evaporate the solvent in vacuo and purify the residue by column chromatography.

The workflow for a typical N-alkylation reaction is shown below.

Caption: A generalized experimental workflow for the N-alkylation of nitroimidazoles.

Biological Activity and Signaling Pathways

The biological activity of 5-nitroimidazoles, including 4-Methyl-5-nitroimidazole, is intrinsically linked to the reductive activation of the nitro group.[11] This class of compounds is widely used as antimicrobial agents against anaerobic bacteria and protozoa.

Mechanism of Action: The prevailing mechanism of action involves the entry of the nitroimidazole into the microbial cell. In the low-redox potential environment of anaerobic organisms, the nitro group is reduced by cellular reductases, such as ferredoxin. This reduction generates highly reactive cytotoxic intermediates, including the nitroso and hydroxylamine derivatives, as well as the nitro radical anion. These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[14] The reductive activation of 5-nitroimidazoles generally proceeds via a four-electron reduction to form hydroxylamines, which is followed by nucleophilic attack, often at the C4 position.[14]

While a specific signaling pathway is not directly targeted, the ultimate effect is the disruption of DNA integrity, which triggers downstream cellular responses leading to apoptosis or necrosis. The following diagram illustrates the generalized mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 6. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. irjweb.com [irjweb.com]

- 9. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 10. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis (1976) | Peter Wardman | 120 Citations [scispace.com]

- 11. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Nitroimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core historical methods developed for the synthesis of nitroimidazole derivatives. From the foundational construction of the imidazole ring to the strategic nitration and alkylation that led to seminal antimicrobial drugs, this document details the key chemical innovations. It includes detailed experimental protocols and quantitative data to serve as a comprehensive resource for professionals in the field of drug development and medicinal chemistry.

Chapter 1: Foundational Synthesis of the Imidazole Heterocycle

The journey into nitroimidazole synthesis begins with the creation of the core imidazole ring. While several methods have been developed, the most historically significant and versatile is the Debus-Radziszewski synthesis.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this multi-component reaction provides a direct route to the imidazole core.[1][2][3] The synthesis condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia.[2][3] This approach is notable for its atom economy and is still used commercially for producing C-substituted imidazoles.[2] The reaction is understood to occur in two primary stages: first, the condensation of the dicarbonyl with ammonia to form a diimine, followed by the condensation of this diimine with an aldehyde to yield the imidazole ring.[2][4]

Other early methods for imidazole synthesis include the Maquenne synthesis , which involves the reaction of an alkene, carbon monoxide, and ammonia, and the Wallach synthesis , which produces chloroimidazoles from N,N'-disubstituted oxamides.[1][5]

Chapter 2: The Crucial Step - Nitration of the Imidazole Ring

The biological activity of this class of drugs is conferred by the nitro group. The classical and most common method for introducing this group is through electrophilic substitution using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6][7][8] For many of the most important 5-nitroimidazole drugs, the starting material is 2-methylimidazole. The nitration of this precursor is a critical, and historically hazardous, industrial process that requires careful temperature control.[7]

Comparative Data for 2-Methylimidazole Nitration

The conditions for nitrating 2-methylimidazole have been optimized over time to improve safety and yield. Below is a summary of various reported methods.

| Method | Nitrating Agent(s) | Conditions | Yield (%) | Reference(s) |

| Classical Acid Mixture | Conc. HNO₃, Conc. H₂SO₄ | Heat to 130-132°C for 4 hours | 63-66% | [8] |

| Inhibited Reaction | Conc. HNO₃, Conc. H₂SO₄, with product as inhibitor | Staged temperature, up to 130-150°C | ~60-66% | [7] |

| Ammonium Nitrate | NH₄NO₃, 98% HNO₃ | 65-97°C for 1.5-6 hours | 76% | [8][9] |

| Alkali Metal Nitrate | NaNO₃ or KNO₃, 94-96% H₂SO₄ | 125-140°C for 4.5-5 hours | 50-52% | [8][9] |

| Acetic Anhydride | HNO₃, Acetic Anhydride | Cooled to 10°C, then 18-20°C | 78% | [9][10] |

Representative Experimental Protocol: Nitration of 2-Methylimidazole

The following protocol is a synthesis based on classical high-temperature acid mixture methods.[6][7]

-

Preparation: In a suitable reaction vessel, dissolve 0.44 moles (approx. 36 g) of 2-methylimidazole in a minimal amount of concentrated nitric acid (e.g., 6 mL). Control the initial exothermic reaction by cooling with an ice bath to maintain a temperature of 30-40°C.[6]

-

Acid Addition: Slowly add 5 mL of concentrated sulfuric acid to the solution.[6]

-

Heating: Heat the reaction mixture to boiling (approx. 130°C) and maintain this temperature for 1 hour.[6][8]

-

Work-up: Cool the reaction mixture and pour it onto ice. The product, 2-methyl-5(4)-nitroimidazole, will precipitate.[6]

-

Purification: Filter the precipitated solid and wash it thoroughly with water (3 times) to remove residual acid.[6]

-

Drying: Air-dry the resulting light-white or yellow crystals. The reported melting point is 252-254°C.[6]

Chapter 3: Synthesis of Seminal 5-Nitroimidazole Drugs

With a reliable method to produce the 2-methyl-5-nitroimidazole core, chemists developed pathways to synthesize some of the most important antimicrobial drugs in history by adding a side chain at the N-1 position.

Metronidazole

Metronidazole [1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole] was a first-generation 5-nitroimidazole drug that became a cornerstone for treating anaerobic bacterial and protozoal infections.[6][11] Its synthesis is a classic example of N-alkylation of the nitroimidazole ring.[12]

| Step | Reactant(s) | Reagent(s)/Catalyst | Solvent | Conditions | Yield (%) | Reference(s) |

| Alkylation | 2-Methyl-5-nitroimidazole | Ethylene Oxide | Formic Acid, H₂SO₄ | 75-80°C, 2.5-5h | >80% | [13][14] |

| Alkylation | 2-Methyl-5-nitroimidazole | 2-Chloroethanol | Hydrochloric Acid | Heating | High | [12][15] |

This protocol is based on methods utilizing a formic acid/sulfuric acid solvent system.[13][14]

-

Solvent Preparation: Prepare a mixed acid solvent by adding concentrated sulfuric acid to formic acid (e.g., mole ratio of 2-methyl-5-nitroimidazole:formic acid:sulfuric acid of 1:0.6:1.5).[13]

-

Dissolution: Add 2-methyl-5-nitroimidazole to the mixed acid in a reaction tank and stir, heating to 75-80°C until the solid is completely dissolved. Hold for 15-20 minutes.[14]

-

Alkylation: Alternately add ethylene oxide and concentrated sulfuric acid in portions to the solution while maintaining the reaction temperature between 72-108°C. The total reaction time is typically 2.5-5 hours.[13]

-

Neutralization & Precipitation: After the reaction is complete, cool the solution and add water. Adjust the pH to 9.5-10.5 with sodium hydroxide to precipitate the crude metronidazole.[13]

-

Purification: The crude product is collected and purified, typically by recrystallization.

Tinidazole and Ornidazole

Following the success of metronidazole, second and third-generation derivatives were developed, including Tinidazole and Ornidazole. Their syntheses follow the same principle of N-alkylation of 2-methyl-5-nitroimidazole but utilize different alkylating agents to modify the side chain, which alters the drug's pharmacokinetic profile.

Tinidazole is synthesized using 2-(ethylthio)ethanol, which is then oxidized to the corresponding sulfone. A more direct two-step industrial method involves condensing 2-methyl-5-nitroimidazole with β-hydroxyethyl sulfide, followed by oxidation with hydrogen peroxide.[16][17]

References

- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. zenodo.org [zenodo.org]

- 6. Page loading... [wap.guidechem.com]

- 7. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. jocpr.com [jocpr.com]

- 12. Reaction routes of Metronidazole - Chempedia - LookChem [lookchem.com]

- 13. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]

- 14. Metronidazole preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 15. RU2531616C1 - Method of producing metronidazole - Google Patents [patents.google.com]

- 16. CN1321985C - Tinidazole preparing process - Google Patents [patents.google.com]

- 17. CN1053896C - Tinidazole preparing process - Google Patents [patents.google.com]

Literature review on 4-Methyl-5-nitroimidazole research

An In-depth Technical Guide to 4-Methyl-5-nitroimidazole Research

Introduction

4-Methyl-5-nitroimidazole is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules.[1] As a member of the nitroimidazole class, its derivatives are renowned for their efficacy against anaerobic bacteria and protozoa.[2][] The core structure, featuring a methyl group at the 4-position and a nitro group at the 5-position of the imidazole ring, is a key building block for many established drugs, including metronidazole.[1] The biological activity of these compounds is intrinsically linked to the reductive activation of the nitro group under anaerobic conditions, leading to the formation of cytotoxic radicals that damage microbial DNA.[4][5][6] This technical guide provides a comprehensive review of the synthesis, chemical properties, biological activities, and experimental protocols related to 4-methyl-5-nitroimidazole, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-Methyl-5-nitroimidazole, also known as 2-methyl-5(4)-nitroimidazole, is a light white crystalline solid.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O₂ | [1][7] |

| Molecular Weight | 127.10 g/mol | [1][7] |

| Melting Point | 252-254 °C | [1] |

| Appearance | Light white crystals | [1] |

| Solubility | Insoluble in water | [1] |

| IUPAC Name | 4-methyl-5-nitro-1H-imidazole | [7] |

| CAS Number | 14003-66-8 | [7] |

Synthesis and Experimental Protocols

The primary industrial synthesis of 4-methyl-5-nitroimidazole involves the nitration of 2-methylimidazole using a mixture of concentrated nitric and sulfuric acids at elevated temperatures.[1]

General Synthesis Workflow

The synthesis process follows a standard nitration, workup, and purification sequence.

Caption: General workflow for the synthesis of 4-Methyl-5-nitroimidazole.

Detailed Experimental Protocol: Nitration of 4-Methylimidazole

This protocol is based on established laboratory procedures.[8]

-

Preparation : Cool 10 g (0.12 moles) of 4-methylimidazole in a flask.

-

Acid Addition : Slowly add 11 ml (0.24 moles) of fuming nitric acid dropwise to the cooled flask. Follow this with the dropwise addition of 11 ml of concentrated sulfuric acid.

-

Reaction : Heat the mixture with constant stirring at 100°C for approximately 2.5 hours.

-

Quenching : After cooling, pour the reaction mixture into 500 ml of ice water.

-

Filtration & Neutralization : Filter the resulting precipitate. Neutralize the filtrate with ammonium hydroxide and filter again to collect any additional precipitate.

-

Purification : Combine all collected precipitates and recrystallize them from water to yield the final product, 4-methyl-5-nitroimidazole.

Chemical Reactivity and Derivative Synthesis

4-Methyl-5-nitroimidazole is a versatile precursor for a variety of derivatives, often synthesized through N-alkylation to enhance biological activity.[2]

N-Alkylation Reactions

The alkylation of the imidazole ring is sensitive to reaction conditions such as the solvent, base, and temperature. Good yields (66-85%) are often achieved when the reaction is heated to 60°C in acetonitrile with K₂CO₃ as the base.

| Solvent | Base | Temperature | Yield Range | Reference |

| DMSO or DMF | KOH or K₂CO₃ | Room Temp. | Low | |

| Acetonitrile | K₂CO₃ | 60°C | 66-85% |

Experimental Protocol: General N-Alkylation

This protocol is adapted from a study on regioselective synthesis.

-

Preparation : Dissolve 4(5)-nitroimidazole (7.87 mmol) in acetonitrile (CH₃CN).

-

Base Addition : Add potassium carbonate (K₂CO₃) (8.7 mmol) to the solution and stir for 15 minutes.

-

Alkylation : Add the desired alkylating agent (15.74 mmol) dropwise. Heat the reaction mixture to 60°C.

-

Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material disappears.

-

Work-up : Evaporate the solvent in vacuo. Dissolve the crude product in ethyl acetate (50 mL).

-

Purification : Wash the organic phase with water and brine, then dry over magnesium sulfate. Evaporate the solvent and purify the resulting residue by column chromatography.

Synthesis of Amide Derivatives

New amide derivatives of 2-methyl-5-nitroimidazole have been synthesized and evaluated for antibacterial activity, particularly against Helicobacter pylori.[9][10]

| Compound ID | Derivative Name | Yield (%) | Melting Point (°C) | Reference |

| 4c | 4-Chloro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 45% | 197.2 - 199.2 | [9][10] |

| 4d | N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-nitrobenzamide | 32% | 197.8 - 199.3 | [10] |

| 4e | 4-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 37% | 187 - 191 | [9] |

| 4f | 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 25% | 149.2 - 150.3 | [9][10] |

Biological Activity and Mechanism of Action

Nitroimidazoles are prodrugs that require reductive activation within target microorganisms to exert their cytotoxic effects.[5][6] This class of compounds is primarily used against anaerobic bacteria and protozoa.[]

General Mechanism of Action

The mechanism is a multi-step intracellular process.[][5]

Caption: Reductive activation pathway of 5-nitroimidazole antibiotics.

This activation occurs in low redox potential environments, where electron transfer proteins reduce the nitro group to form highly reactive intermediates.[] These intermediates covalently bind to microbial DNA, disrupting its helical structure, causing strand breaks, and ultimately leading to cell death.[][4][5]

Spectrum of Activity and Therapeutic Applications

Derivatives of 4-methyl-5-nitroimidazole are effective against a wide range of anaerobic pathogens.

-

Antiprotozoal : Used to treat infections caused by Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][11]

-

Antibacterial : Highly active against anaerobic bacteria such as Helicobacter pylori and Bacteroides species.[][9] Some derivatives have shown potent activity against metronidazole-resistant H. pylori strains.[10]

-

Anticancer : Benzimidazole derivatives have demonstrated in vitro anticancer activity against cell lines like MCF7 (breast cancer) and A549 (lung cancer).[12]

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity of benzimidazole derivatives synthesized from precursors related to 4-methyl-5-nitroimidazole.

| Compound ID | Structure/Substitution | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 1 | 2-methyl-5(6)-nitro-1H-benzimidazole | MCF7 (Breast) | 4.52 | [12] |

| 2 | 1-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-5-nitro-1H-benzimidazole | MCF7 (Breast) | 8.29 | [12] |

| 3 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[12]

-

Cell Seeding : Seed cancer cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.

-

MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Pharmacokinetics and Drug Development

While specific pharmacokinetic data for 4-methyl-5-nitroimidazole is limited, extensive research on its derivative, metronidazole, provides valuable insights into the expected behavior of this class of compounds.

General Pharmacokinetic Profile (based on Metronidazole)

| Parameter | Description | Reference |

| Absorption | Almost completely absorbed after oral administration (>90% bioavailability).[4] | [4][13] |

| Distribution | Widely distributed in body tissues, including the central nervous system. Low protein binding (<20%).[4][14] | [4][13][14] |

| Metabolism | Extensively metabolized by the liver into several metabolites, including an active hydroxy metabolite.[4][13][15] | [4][13][15] |

| Excretion | Primarily excreted in the urine (60-80%), with a smaller portion in feces.[4][13] | [4][13] |

| Elimination Half-life | Varies among derivatives: Metronidazole (~8h), Tinidazole (~12h), Ornidazole (~14h).[14][16] | [14][16] |

Role in Drug Development

4-Methyl-5-nitroimidazole is a foundational scaffold in medicinal chemistry. Research focuses on synthesizing derivatives with improved characteristics:

-

Enhanced Potency : Modifying the side chains on the imidazole ring can dramatically alter efficacy, sometimes bypassing existing drug resistance mechanisms.[11][17]

-

Broadened Spectrum : New derivatives are constantly being evaluated to expand their activity against different microbial strains.[9]

-

Improved Pharmacokinetics : Efforts aim to develop compounds with longer half-lives or better tissue penetration.[18]

Conclusion

4-Methyl-5-nitroimidazole remains a cornerstone in the development of antimicrobial agents. Its straightforward synthesis and versatile chemical nature allow for extensive modification, leading to a continuous stream of novel compounds with potential therapeutic applications. The well-understood mechanism of action, centered on reductive activation, provides a clear rationale for its efficacy against anaerobic organisms. Future research will likely focus on designing next-generation derivatives that can overcome growing antimicrobial resistance, improve pharmacokinetic profiles, and expand the therapeutic utility of the nitroimidazole scaffold into new areas such as oncology. This guide serves as a foundational resource for professionals dedicated to advancing research and development in this critical area of medicinal chemistry.

References

- 1. guidechem.com [guidechem.com]

- 2. jocpr.com [jocpr.com]

- 4. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lecturio.com [lecturio.com]

- 6. Metronidazole - Wikipedia [en.wikipedia.org]

- 7. 4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sid.ir [sid.ir]

- 11. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. | Semantic Scholar [semanticscholar.org]

- 17. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sti.bmj.com [sti.bmj.com]

Safety and Handling of 4-Methyl-5-nitroimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Methyl-5-nitroimidazole, a heterocyclic organic compound utilized in various research and development applications. Due to its chemical nature, proper handling and safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound, supplemented with available toxicological data and standardized experimental protocols.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for 4-Methyl-5-nitroimidazole is presented below. It is important to note that while some data is specific to this compound, other information is derived from related nitroimidazole compounds and should be interpreted with caution.

Table 1: Physicochemical Properties of 4-Methyl-5-nitroimidazole

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O₂ | [1][2] |

| Molecular Weight | 127.10 g/mol | [1][2] |

| Appearance | Beige to yellow or orange crystalline solid/powder | [3] |

| Melting Point | 251-255 °C | [4] |

| Solubility | Soluble in polar solvents like water and alcohols. | [3] |

| CAS Number | 14003-66-8 | [1][2] |

Table 2: Toxicological Data for 4-Methyl-5-nitroimidazole and Related Compounds

| Parameter | Value | Species | Method/Reference |

| Acute Oral Toxicity (LD50) | 1540 mg/kg (for 2-Methyl-4-nitroimidazole) | Not specified | [5] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | Not specified | [1][6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Not specified | [1][6] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | Not specified | [1][6] |

| Genotoxicity/Mutagenicity | Data for nitroimidazoles is conflicting and compound-dependent. Some derivatives show mutagenic and genotoxic potential. | Varies | [7][8][9] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Methyl-5-nitroimidazole is classified with the following hazards:

-

Acute toxicity, Oral (Category 4), H302 : Harmful if swallowed.[10][11]

-

Skin irritation (Category 2), H315 : Causes skin irritation.[1][6]

-

Eye irritation (Category 2), H319 : Causes serious eye irritation.[1][6]

-

Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritation, H335 : May cause respiratory irritation.[1][6]

Signal Word: Warning[11]

Pictograms:

-

GHS07: Exclamation mark[4]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

3.1. Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generation of dust.

-

Use appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

-

Wash hands thoroughly after handling.[12]

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

3.2. Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.[10][12]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

4.1. Engineering Controls

-

Use of a chemical fume hood is recommended for all operations involving this compound.

-

Ensure eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat or other protective clothing.[12]

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.[12]

First-Aid and Emergency Procedures

5.1. First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][13]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[12]

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides and carbon oxides may be generated.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

5.3. Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4. Avoid breathing dust.[12]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[12]

Mechanism of Toxicity: Reductive Activation of 5-Nitroimidazoles

The toxicity of 5-nitroimidazole compounds is generally attributed to the reductive activation of the nitro group. This process is more likely to occur in hypoxic (low oxygen) environments, such as those found in anaerobic bacteria or tumor cells, which explains their selective toxicity. The reduction of the nitro group leads to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can covalently bind to and damage cellular macromolecules, including DNA, leading to strand breaks and cell death.[14][15][16][17]

Caption: Reductive activation pathway of 5-nitroimidazoles leading to cytotoxicity.

Experimental Protocols for Safety Assessment

The following sections outline general methodologies for key toxicological assessments. These are based on standardized guidelines and should be adapted for the specific properties of 4-Methyl-5-nitroimidazole.

7.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a framework for assessing the cytotoxic potential of 4-Methyl-5-nitroimidazole on a mammalian cell line.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 4-Methyl-5-nitroimidazole in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

7.2. Skin Irritation Testing (In Vitro - OECD TG 439)

This protocol is based on the Reconstructed Human Epidermis (RhE) test method for assessing skin irritation potential.[18][19]

Methodology:

-

Tissue Preparation: Use commercially available reconstructed human epidermis models. Equilibrate the tissues according to the manufacturer's instructions.

-

Compound Application: Apply a defined amount of 4-Methyl-5-nitroimidazole (neat or in a suitable vehicle) directly to the surface of the epidermis tissue.

-

Exposure: Expose the tissues to the test chemical for a specified duration (e.g., 60 minutes) at 37°C and 5% CO₂.

-

Washing: Thoroughly rinse the tissues to remove the test chemical.

-

Post-incubation: Transfer the tissues to fresh medium and incubate for a recovery period (e.g., 42 hours).

-

Viability Assessment (MTT Assay): Transfer the tissues to an MTT solution and incubate for 3 hours. Extract the formazan and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the mean tissue viability relative to the negative control. A viability of ≤ 50% indicates that the substance is an irritant.[19]

7.3. Eye Irritation Testing (In Vitro - OECD TG 492)

This protocol is based on the Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals that can induce serious eye damage.[18]

Methodology:

-

Tissue Preparation: Use commercially available RhCE models and equilibrate them as per the manufacturer's protocol.

-

Compound Application: Apply the test chemical to the epithelial surface of the cornea models.

-

Exposure: Expose the tissues for a defined period (e.g., 30 minutes).

-

Washing: Rinse the tissues to remove the test substance.

-

Post-incubation: Incubate the tissues in fresh medium for a recovery period.

-

Viability Assessment (MTT Assay): Determine tissue viability using the MTT assay as described for skin irritation.

-

Data Analysis: Calculate the mean tissue viability relative to the negative control. A viability of ≤ 60% after treatment is indicative of an eye irritant.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.[12]

Conclusion

4-Methyl-5-nitroimidazole is a compound that requires careful handling due to its potential health hazards. Researchers, scientists, and drug development professionals must adhere to the safety precautions outlined in this guide to minimize risks. This includes the use of appropriate engineering controls and personal protective equipment, as well as following established protocols for handling, storage, and disposal. While comprehensive toxicological data for this specific compound is limited, the information available for the broader class of nitroimidazoles suggests a need for caution, particularly regarding potential genotoxicity. The experimental protocols provided offer a starting point for conducting necessary safety assessments.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. RTECS NUMBER-NI3345100-Chemical Toxicity Database [drugfuture.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. 4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. login.medscape.com [login.medscape.com]

- 17. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. News - ECHA [echa.europa.eu]

- 19. x-cellr8.com [x-cellr8.com]

Methodological & Application